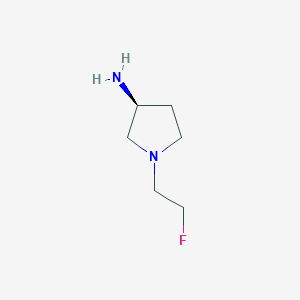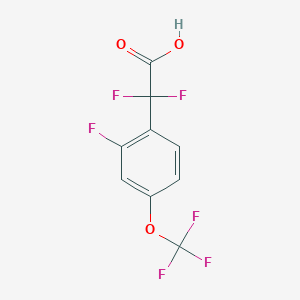![molecular formula C14H22N2O2 B12079352 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group at the second position and a 1-methylpiperidin-4-yloxy group at the fourth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to ethoxylation to introduce the ethoxy group at the second position.
Piperidinylation: The next step involves the introduction of the 1-methylpiperidin-4-yloxy group at the fourth position. This is achieved through a nucleophilic substitution reaction where the aniline derivative reacts with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Lacks the ethoxy group at the second position.
Uniqueness: 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the presence of both the ethoxy and 1-methylpiperidin-4-yloxy groups, which confer specific chemical and biological properties that are distinct from its analogs.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-ethoxy-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-17-14-10-12(4-5-13(14)15)18-11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3 |
Clave InChI |
VQOLDSUOBZXUQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)OC2CCN(CC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)





![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

